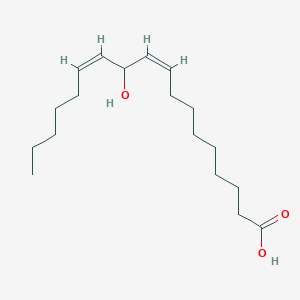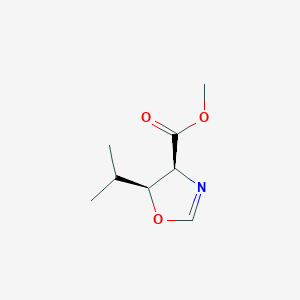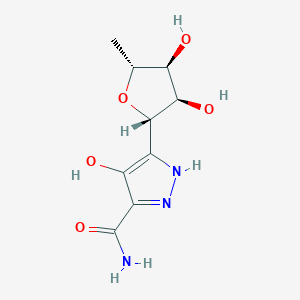
5'-Deoxypyrazofurin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5'-Deoxypyrazofurin (5'-DPF) is a synthetic pyrazole derivative that has been extensively studied for its potential applications in cancer therapy and antiviral treatments. This compound has been shown to exhibit potent cytotoxic effects on cancer cells by inhibiting key enzymes involved in nucleotide biosynthesis. The purpose of
Aplicaciones Científicas De Investigación
5'-DPF has been extensively studied for its potential applications in cancer therapy and antiviral treatments. In cancer therapy, 5'-DPF has been shown to inhibit key enzymes involved in nucleotide biosynthesis, such as orotate phosphoribosyltransferase and thymidine phosphorylase. This inhibition leads to a decrease in the intracellular levels of nucleotides, which ultimately results in cell death. In antiviral treatments, 5'-DPF has been shown to inhibit the replication of RNA viruses such as influenza A virus and human immunodeficiency virus (HIV).
Mecanismo De Acción
The mechanism of action of 5'-DPF involves the inhibition of key enzymes involved in nucleotide biosynthesis. Specifically, 5'-DPF inhibits orotate phosphoribosyltransferase and thymidine phosphorylase, which are involved in the synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the intracellular levels of nucleotides, which ultimately results in cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5'-DPF are primarily related to its inhibition of nucleotide biosynthesis. This inhibition leads to a decrease in the intracellular levels of nucleotides, which ultimately results in cell death. Additionally, 5'-DPF has been shown to exhibit antiviral properties by inhibiting the replication of RNA viruses such as influenza A virus and HIV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5'-DPF in lab experiments is its potent cytotoxic effects on cancer cells. This makes it a useful tool for studying the mechanisms of cell death and identifying potential targets for cancer therapy. Additionally, 5'-DPF has been shown to exhibit antiviral properties, which makes it a useful tool for studying the replication of RNA viruses.
One limitation of using 5'-DPF in lab experiments is its potential toxicity to normal cells. This can make it difficult to study the effects of 5'-DPF on cancer cells in vivo. Additionally, the synthesis of 5'-DPF can be challenging, which can limit its availability for lab experiments.
Direcciones Futuras
There are several potential future directions for research on 5'-DPF. One direction is to further investigate its potential applications in cancer therapy. Specifically, researchers could explore the use of 5'-DPF in combination with other cancer treatments to enhance its cytotoxic effects. Another direction is to investigate the potential use of 5'-DPF as an antiviral treatment for RNA viruses such as influenza A virus and HIV. Finally, researchers could explore the potential use of 5'-DPF as a tool for studying the mechanisms of cell death and identifying potential targets for cancer therapy.
Métodos De Síntesis
The synthesis of 5'-DPF involves the reaction of 2,4-dioxo-5-pyrazolidinylamine with ethyl chloroformate in the presence of triethylamine. This reaction produces 5'-DPF as a white crystalline solid with a melting point of 238-240°C. The yield of this reaction is typically around 50-60%, and the purity of the final product can be improved through recrystallization.
Propiedades
Número CAS |
143645-19-6 |
|---|---|
Nombre del producto |
5'-Deoxypyrazofurin |
Fórmula molecular |
C9H13N3O5 |
Peso molecular |
243.22 g/mol |
Nombre IUPAC |
3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C9H13N3O5/c1-2-5(13)7(15)8(17-2)3-6(14)4(9(10)16)12-11-3/h2,5,7-8,13-15H,1H3,(H2,10,16)(H,11,12)/t2-,5-,7-,8+/m1/s1 |
Clave InChI |
ZDFJFGFVFKMTSC-FLLFQEBCSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@H]([C@@H](O1)C2=C(C(=NN2)C(=O)N)O)O)O |
SMILES |
CC1C(C(C(O1)C2=NNC(=C2O)C(=O)N)O)O |
SMILES canónico |
CC1C(C(C(O1)C2=C(C(=NN2)C(=O)N)O)O)O |
Sinónimos |
5'-deoxypyrazofurin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1S-endo)-(9CI)](/img/structure/B114713.png)
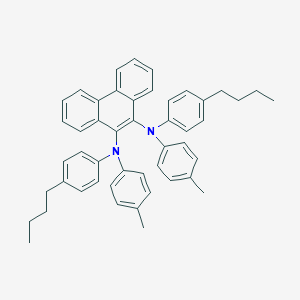
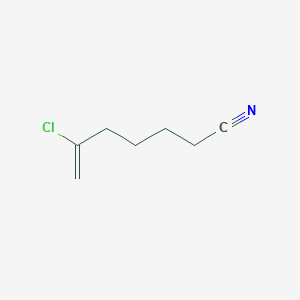
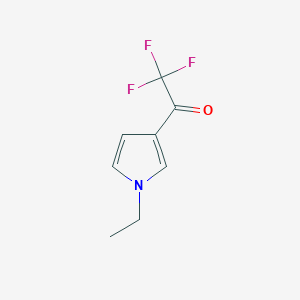
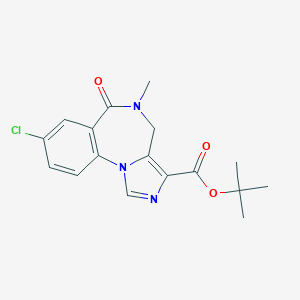
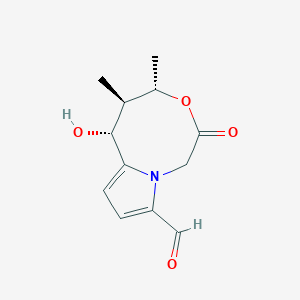

![2-[dimethylamino(fluoro)phosphoryl]oxy-N,N-dimethylethanamine](/img/structure/B114735.png)
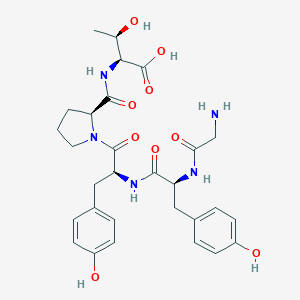
![N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea](/img/structure/B114737.png)
